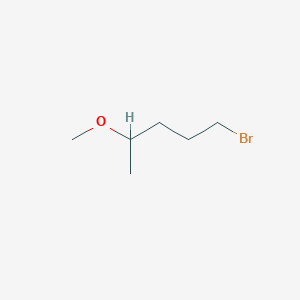
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide is an organic compound that features a conjugated system with furan and nitrofuran moieties
Vorbereitungsmethoden
The synthesis of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide typically involves the condensation of 2-furyl and 5-nitro-2-furyl derivatives under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is being explored for its potential use in antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share similar structural features but differ in their specific applications and biological activities. The unique combination of furan and nitrofuran moieties in this compound makes it distinct and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
18819-45-9 |
|---|---|
Molekularformel |
C11H8N2O5 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6+ |
InChI-Schlüssel |
LYAHJFZLDZDIOH-SOFGYWHQSA-N |
Isomerische SMILES |
C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N |
Kanonische SMILES |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Color/Form |
Reddish-orange needles |
melting_point |
151-152 °C |
Physikalische Beschreibung |
Af-2 appears as bright orange crystals. (NTP, 1992) Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] |
Löslichkeit |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol |
Dampfdruck |
0.00000007 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


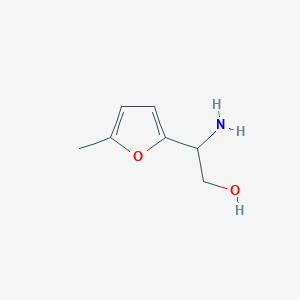
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
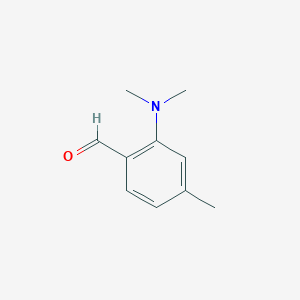
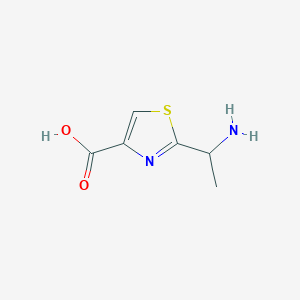
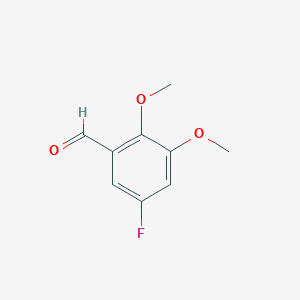

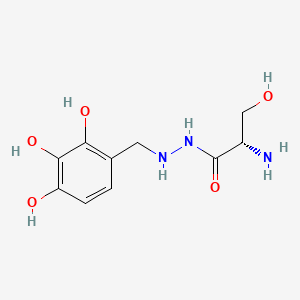
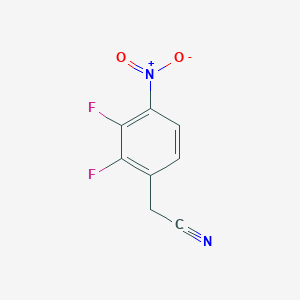
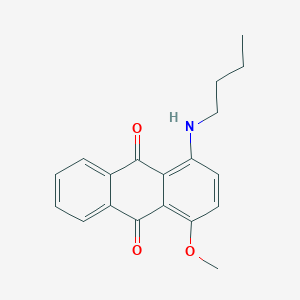
![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)

